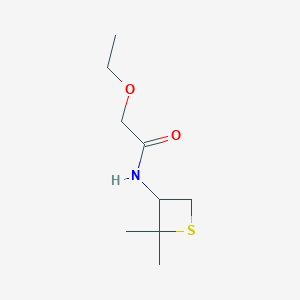
N-(2,2-Dimethylthietan-3-yl)-2-ethoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,2-Dimethylthietan-3-yl)-2-ethoxyacetamide is a synthetic organic compound that belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dimethylthietan-3-yl)-2-ethoxyacetamide typically involves the reaction of 2,2-dimethylthietane with ethoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions
N-(2,2-Dimethylthietan-3-yl)-2-ethoxyacetamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form the corresponding amine.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-(2,2-Dimethylthietan-3-yl)-2-ethoxyacetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of N-(2,2-Dimethylthietan-3-yl)-2-ethoxyacetamide involves its interaction with specific molecular targets. The sulfur atom in the thietane ring can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme activity or disruption of protein function. The ethoxyacetamide moiety can also interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.
類似化合物との比較
Similar Compounds
Thiophene: A five-membered sulfur-containing heterocycle with similar chemical properties.
Thiazole: Another sulfur-containing heterocycle with a nitrogen atom in the ring.
Oxetane: A four-membered oxygen-containing heterocycle with similar ring strain.
Uniqueness
N-(2,2-Dimethylthietan-3-yl)-2-ethoxyacetamide is unique due to the presence of both a thietane ring and an acetamide moiety, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound for research and industrial applications.
特性
分子式 |
C9H17NO2S |
|---|---|
分子量 |
203.30 g/mol |
IUPAC名 |
N-(2,2-dimethylthietan-3-yl)-2-ethoxyacetamide |
InChI |
InChI=1S/C9H17NO2S/c1-4-12-5-8(11)10-7-6-13-9(7,2)3/h7H,4-6H2,1-3H3,(H,10,11) |
InChIキー |
AGAUUKIOKWIKRM-UHFFFAOYSA-N |
正規SMILES |
CCOCC(=O)NC1CSC1(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-fluoro-5-(piperidin-4-yl)-5H-imidazo[5,1-a]isoindole](/img/structure/B15228412.png)

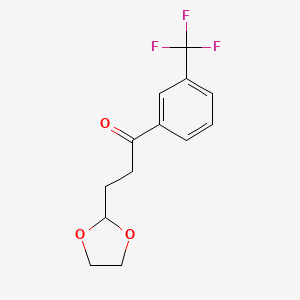
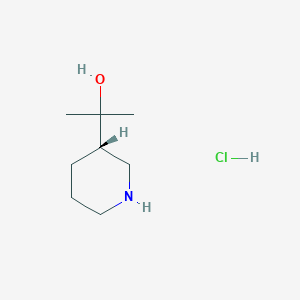
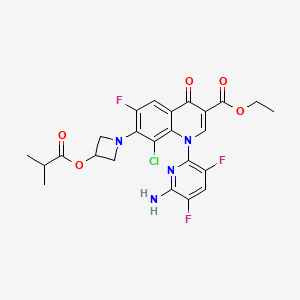
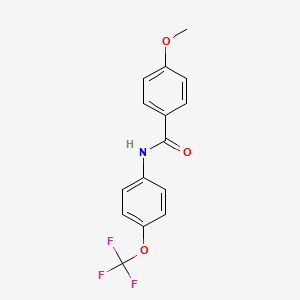
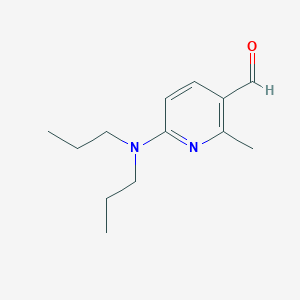

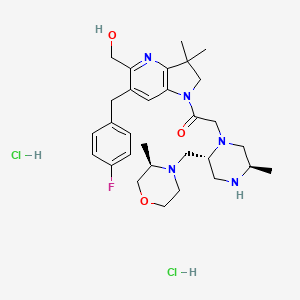
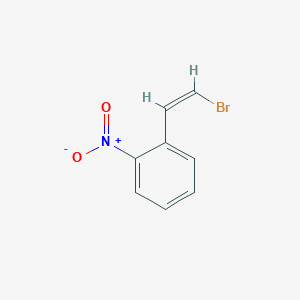
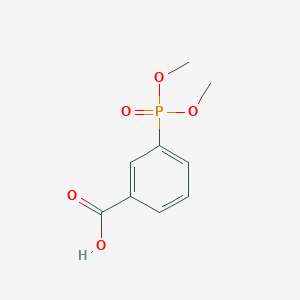


![(2,3-Dihydrofuro[3,2-b]pyridin-5-yl)methanamine](/img/structure/B15228496.png)
